molecular formula C15H17NO3 B5878968 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B5878968
M. Wt: 259.30 g/mol
InChI Key: KVAPVTQFJDSDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as spiroindoline-2'-one, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one involves its ability to bind to specific sites on proteins involved in PPIs, leading to the disruption of the interaction between the proteins. This disruption can lead to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and proliferation. The precise mechanism of action of 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one is still under investigation and requires further research.
Biochemical and Physiological Effects
Studies have shown that 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one can inhibit cancer cell growth and proliferation in vitro and in vivo. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one has been reported to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Spiroindoline-2'-one has several advantages for lab experiments, including its reproducible synthesis method and its ability to modulate PPIs involved in cancer progression. However, 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one has limitations, including its low solubility and stability, which can affect its efficacy and bioavailability. Additionally, further research is required to determine its toxicity and pharmacokinetic properties.

Future Directions

For 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one include the development of more potent and selective analogs, the investigation of its toxicity and pharmacokinetic properties, and its application in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, the identification of new PPI targets and the development of novel screening methods for PPI inhibitors can lead to the discovery of more effective drugs for the treatment of cancer and other diseases.

Synthesis Methods

Spiroindoline-2'-one can be synthesized through a multistep process involving the reaction of indole-2-carboxylic acid with allyl bromide, followed by the reaction with 1,3-dioxolane-2-one. The final product can be obtained through purification and isolation processes. The synthesis of 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one has been reported in several studies, indicating its reproducibility and reliability.

Scientific Research Applications

Spiroindoline-2'-one has shown potential in drug discovery and development due to its ability to modulate protein-protein interactions (PPIs). PPIs play a crucial role in many biological processes, and their dysregulation is associated with various diseases, including cancer, neurodegenerative disorders, and viral infections. Spiroindoline-2'-one has been shown to inhibit PPIs involved in cancer progression, such as MDM2-p53 and BRD4-BET, making it a promising candidate for anticancer drug development.

properties

IUPAC Name

4',7'-dimethyl-1'-prop-2-enylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-7-16-13-11(3)6-5-10(2)12(13)15(14(16)17)18-8-9-19-15/h4-6H,1,7-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAPVTQFJDSDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)N(C(=O)C23OCCO3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.